BENZO(a)PYRENE-4,5-DIOL, 4,5-DIHYDRO-, cis-
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Overview
Description
Benzo[a]pyrene-cis-4,5-dihydrodiol is a carbopolycyclic compound.
Scientific Research Applications
Tumor Initiation and Carcinogenic Potential
BENZO(a)PYRENE-4,5-DIOL, 4,5-DIHYDRO-, cis- (also referred to as 4,5-dihydro-4,5-dihydroxybenzo[a]pyrene) has been tested for its activities as a tumor initiator. In a comparative experiment, it was applied to mouse skin followed by a promoting agent, revealing that this compound was significantly less active as an initiator of mouse skin tumors compared to other benzo[a]pyrene dihydrodiols. The results suggest a lower carcinogenic potential of this compound relative to its analogs (Macnab et al., 1976).
Microbial Degradation and Environmental Impact
The degradation of benzo[a]pyrene by Mycobacterium vanbaalenii PYR-1 involves the initial oxidation of benzo[a]pyrene at various positions, including C-4,5, leading to the formation of BENZO(a)PYRENE-4,5-DIOL, 4,5-DIHYDRO-, cis-. This microbial degradation pathway is significant for understanding the environmental fate and bioremediation strategies for this persistent environmental pollutant (Moody et al., 2004).
Genotoxicity and DNA Interaction
Research comparing the genotoxic activities of various benzo[a]pyrene metabolites, including BENZO(a)PYRENE-4,5-DIOL, 4,5-DIHYDRO-, cis-, revealed differences in the DNA damaging potential and interaction with cellular DNA. While some benzo[a]pyrene metabolites showed significant DNA damage and interaction, BENZO(a)PYRENE-4,5-DIOL, 4,5-DIHYDRO-, cis- exhibited distinct characteristics in terms of DNA adduct formation and genotoxicity, highlighting the complex nature of these interactions and their biological implications (Nesnow et al., 2002).
Metabolic Activation and Pathways
Studies on the metabolic activation of benzo[a]pyrene in human skin and other biological systems have identified BENZO(a)PYRENE-4,5-DIOL, 4,5-DIHYDRO-, cis- as one of the key metabolites. The identification of this metabolite in various biological systems, including human skin and green algae, highlights its role in the complex metabolic pathways of polycyclic aromatic hydrocarbons and its potential impact on biological systems (Weston et al., 1983), (Lindquist & Warshawsky, 1985).
properties
CAS RN |
51689-89-5 |
---|---|
Product Name |
BENZO(a)PYRENE-4,5-DIOL, 4,5-DIHYDRO-, cis- |
Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
(4R,5S)-4,5-dihydrobenzo[a]pyrene-4,5-diol |
InChI |
InChI=1S/C20H14O2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10,19-22H/t19-,20+/m1/s1 |
InChI Key |
OYOQHRXJXXTZII-UXHICEINSA-N |
Isomeric SMILES |
C1=CC=C2C3=C4C(=CC2=C1)[C@@H]([C@@H](C5=CC=CC(=C54)C=C3)O)O |
SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C(C(C5=CC=CC(=C54)C=C3)O)O |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C(C(C5=CC=CC(=C54)C=C3)O)O |
Other CAS RN |
51689-89-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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